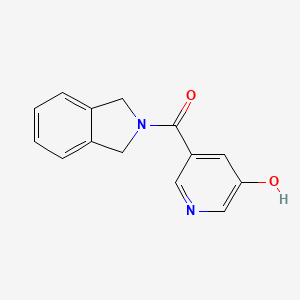

(5-Hydroxypyridin-3-yl)(isoindolin-2-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

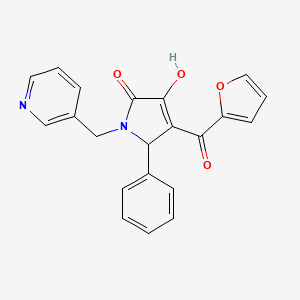

“(5-Hydroxypyridin-3-yl)(isoindolin-2-yl)methanone” is a chemical compound with the molecular formula C14H12N2O2. It is a type of aromatic ketone, which are important pharmaceutical intermediates .

Synthesis Analysis

The synthesis of aromatic ketones, such as “this compound”, has gained extensive attention in recent years . Transition metals catalyze the oxidation of Csp3-H for the synthesis of aromatic ketones . An efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions has been described .Molecular Structure Analysis

The molecular structure of “this compound” includes a pyridine ring attached to an isoindoline ring via a methanone group.Chemical Reactions Analysis

In the synthesis of aromatic ketones like “this compound”, transition metals catalyze the oxidation of Csp3-H . Pyridin-2-yl-methanes with aromatic rings undergo the reaction well to obtain the corresponding products in moderate to good yields .Aplicaciones Científicas De Investigación

Novel Compound Synthesis and Biological Activities

Chemical Synthesis and Antimicrobial Activities : Research into the chemical constituents of Cordia alliodora and C. colloccoca has led to the isolation of new natural products with potential antimicrobial activities. These studies contribute to the understanding of how derivatives of isoindolin can be synthesized and evaluated for biological activities, providing a basis for further pharmaceutical applications (Fouseki et al., 2016).

Density Functional Theory (DFT) Calculations and NLO Analysis : The synthesis of derivatives like 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6]naphthyridine-6(5H),8-dione highlights the use of DFT calculations for understanding the electronic structure and nonlinear optical properties of isoindolin derivatives. This research illustrates the potential of such compounds in materials science and optical applications (Halim & Ibrahim, 2017).

Antioxidant and Antimicrobial Activity of Flavonoid Derivatives : Studies on flavonoid derivatives from various plants indicate significant antioxidant and antimicrobial activities. This research can inform the development of new drugs and food preservatives, showing the broad applicability of isoindolin derivatives in enhancing human health (Akhavan et al., 2015).

Potential in Drug Development

Synthesis of Novel Optical Probes : The development of new optical probes based on isoindolin derivatives, such as 5-hydroxyindole, demonstrates their utility in biomedical analysis. These compounds can be used as fluorescent labeling agents, offering tools for the study of biological systems and the development of diagnostic techniques (Sengupta et al., 2001).

Antioxidant Properties : The synthesis and evaluation of antioxidant properties of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its derivatives underscore the potential of isoindolin-based compounds in the development of new antioxidants. These findings could lead to the creation of novel therapeutic agents for diseases caused by oxidative stress (Çetinkaya et al., 2012).

Applications in Materials Science

- Synthesis of Cyclazine Derivatives : The reaction of isoindolin derivatives with various compounds to form cyclazine derivatives reveals their potential use in creating new materials with unique properties. Such research can lead to innovations in materials science, particularly in the development of new polymers and catalysts (Tominaga et al., 1989).

Propiedades

IUPAC Name |

1,3-dihydroisoindol-2-yl-(5-hydroxypyridin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c17-13-5-12(6-15-7-13)14(18)16-8-10-3-1-2-4-11(10)9-16/h1-7,17H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZKRKFDCZGBJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1C(=O)C3=CC(=CN=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(1S,2R)-1-ethyl-2-hydroxy-propyl]carbamate](/img/structure/B2996734.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2996735.png)

![5-[(4-chlorophenoxy)methyl]-N-(4-methoxyphenyl)furan-2-carboxamide](/img/structure/B2996738.png)

![N-(5-(allylthio)-1,3,4-thiadiazol-2-yl)-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B2996742.png)

![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2996744.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2996745.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2996746.png)

![8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione](/img/structure/B2996749.png)

![3-(1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2996751.png)